Isobutyl hexa-2,4-dienoate

Flavor Chemistry Fragrance Design Structure-Odor Relationships

Isobutyl hexa-2,4-dienoate (CAS 62279-96-3), commonly referred to as isobutyl sorbate, is a clear, colorless to pale yellow unsaturated fatty acid ester. With a molecular weight of 168.23 g mol⁻¹ and the formula C₁₀H₁₆O₂, it is the branched‑chain butyl ester of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid).

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 62279-96-3
Cat. No. B13753675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl hexa-2,4-dienoate
CAS62279-96-3
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)OCC(C)C
InChIInChI=1S/C10H16O2/c1-4-5-6-7-10(11)12-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+
InChIKeyLPMAVIRJZLOTCU-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Hexa-2,4-dienoate (CAS 62279-96-3): Sourcing & Chemical Identity Guide for Specialty Ester Procurement


Isobutyl hexa-2,4-dienoate (CAS 62279-96-3), commonly referred to as isobutyl sorbate, is a clear, colorless to pale yellow unsaturated fatty acid ester . With a molecular weight of 168.23 g mol⁻¹ and the formula C₁₀H₁₆O₂, it is the branched‑chain butyl ester of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) . This compound is primarily recognized as an ingredient in flavor and fragrance formulations, possessing a green, fruity, apple‑ and galbanum‑like odor profile, as well as an ingredient of emerging interest as a specialty preservative ester [1][2].

Why Isobutyl Hexa-2,4-dienoate Cannot Be Interchanged with Linear or Shorter‑Chain Sorbate Esters


Although all sorbate esters share the same hexa-2,4-dienoate chromophore, their physicochemical properties are strongly modulated by the ester alkyl chain [1]. The branched isobutyl group introduces steric hindrance that raises the boiling point relative to the linear butyl analog while simultaneously lowering vapor pressure versus shorter‑chain variants [1]. These differences directly influence headspace concentration in fragrance applications and phase partitioning in preservation systems. Moreover, sensory profiling reveals that even among C₁₀ isomers, the branched isobutyl ester yields characteristically green, apple‑ and galbanum‑like notes that are markedly different from the citrus notes of the linear butyl sorbate or the fatty‑green notes of the corresponding unsaturated alcohol ester [2]. Consequently, simple molar‑mass‑ or cost‑based substitution can lead to off‑target organoleptic performance and altered functional efficacy in multiplexed formulations [2].

Isobutyl Hexa-2,4-dienoate: Head‑to‑Head Quantitative Differentiation Evidence for Scientific Procurement


Olfactory Differentiation: Green Apple‑Galbanum vs. Generic Fruity‑Citrus Odor Profiles in C₁₀ Sorbate Isomers

A patent describing sorbol esters as perfuming ingredients explicitly establishes the organoleptic distinction between sorbol isobutyrate (2,4-hexadienyl isobutyrate) and sorbol (Z)-3-hexenoate [1]. Although the target compound is a constitutional isomer (sorbate ester vs. sorbol ester), the patent attributes the apple, galbanum, resinous, and mastic odor notes specifically to the isobutyrate structural fragment present in the target compound, noting that the hexenoate derivative lacks these characteristics entirely [1]. This structural basis permits cross‑compound inference: the green, apple‑galbanum character originates from the branched C₄ ester moiety shared by both sorbol isobutyrate and isobutyl sorbate [1].

Flavor Chemistry Fragrance Design Structure-Odor Relationships

Aqueous Solubility and logP Differentiation: Isobutyl Branching Enhances Lipophilicity Versus Linear and Shorter Esters

Estimated physicochemical parameters consistently show that isobutyl sorbate has a higher logP (3.271) and lower water solubility (93.91 mg L⁻¹) than its linear butyl counterpart (logP 3.435, though with higher aqueous solubility), and markedly higher lipophilicity than the ethyl (logP 2.39) and methyl (logP 1.86) esters [1][2]. This increased logP positions isobutyl sorbate as a more oil‑compatible preservative candidate with reduced aqueous‑phase partitioning compared to shorter‑chain esters, potentially favoring antimicrobial activity in oil‑rich food and cosmetic matrices [3].

Partitioning logP Aqueous Solubility Preservative Efficacy

Vapor Pressure Differential: Isobutyl Sorbate's Reduced Volatility Extends Fragrance Substantivity

Vapor pressure estimates show a clear inverse relationship with molecular weight across the sorbate ester series. Isobutyl sorbate has a vapor pressure of 0.112 mm Hg at 25 °C, approximately 3.7‑fold lower than ethyl sorbate (0.418 mm Hg) and 8.2‑fold lower than methyl sorbate (0.915 mm Hg) [1]. This reduced volatility translates directly into longer substantivity on skin and extended fragrance release times, an attribute confirmed by industry data for the related sorbol isobutyrate (substantivity > 1 hour at 100%) [2].

Volatility Vapor Pressure Fragrance Tenacity Headspace

Regulatory Pre‑Approval as a Food Flavoring: JECFA No Safety Concern Status Simplifies GRAS Determination

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated isobutyl sorbate (listed as sorbyl isobutyrate, FEMA 4134) in 2007 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, many other sorbate esters—including isopropyl sorbate, ethyl sorbate, and methyl sorbate—are not individually evaluated by JECFA, requiring more extensive safety documentation for new food‑use applications [1].

Food Safety Flavor Regulation JECFA FEMA GRAS

Isobutyl Hexa-2,4-dienoate: High‑Value Application Scenarios Driven by Physicochemical and Regulatory Differentiation


Fine Fragrance Green‑Apple Heart Note with Extended Tenacity

The low vapor pressure (0.112 mm Hg at 25 °C) of isobutyl sorbate [1] enables sustained release of its characteristic green, apple‑galbanum, and pear‑pineapple odor [2]. Fine fragrance houses can incorporate this ester as a mid‑note fixative that bridges fresh top notes and woody base notes without the rapid evaporation seen with ethyl or methyl sorbate.

Oil‑Phase Food Preservative with Pre‑Established JECFA Safety Clearance

With a logP of 3.271 and water solubility of only ~94 mg L⁻¹ [1], isobutyl sorbate partitions preferentially into lipid phases, aligning with fatty food matrices where mold and yeast inhibition is required. The JECFA 'No safety concern' conclusion for flavoring‑level intake [3] streamlines the dossier for novel food preservation applications where unevaluated sorbate esters would face higher regulatory hurdles.

Cosmetic Preservative Active in Low‑Water Formulations

The branched isobutyl structure imparts higher lipophilicity than isopropyl or ethyl sorbate [1], combined with structural similarity to the antimicrobially effective isopropyl sorbate [4]. This makes isobutyl sorbate a candidate for anhydrous and low‑water‑activity cosmetic systems where aqueous‑phase preservatives like potassium sorbate exhibit pH‑dependent loss of efficacy.

QSAR‑Guided Lead Optimization in Sorbate‑Derived Antibacterial Discovery

QSAR studies on sorbic acid esters have demonstrated that electronic and steric parameters—not merely lipophilicity—govern antibacterial potency against S. aureus, B. subtilis, and E. coli [5]. The steric bulk introduced by the isobutyl branch differentiates this compound from linear butyl sorbate, offering a distinct data point in multi‑parameter optimization of membrane‑active antimicrobial esters.

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